molecular formula C5H5N3O4 B3356760 1H-Pyrrole, 1-methyl-3,4-dinitro- CAS No. 68712-54-9

1H-Pyrrole, 1-methyl-3,4-dinitro-

Cat. No.: B3356760
CAS No.: 68712-54-9
M. Wt: 171.11 g/mol
InChI Key: WAQOUFIPROQCAM-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-methyl-3,4-dinitro- is a heterocyclic organic compound with the molecular formula C5H5N3O4 It is characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and two nitro groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-methyl-3,4-dinitro- typically involves the nitration of 1-methylpyrrole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction and prevent over-nitration. The reaction conditions must be carefully monitored to achieve the desired substitution pattern on the pyrrole ring.

Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-methyl-3,4-dinitro- may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-methyl-3,4-dinitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 1-methyl-3,4-diaminopyrrole.

    Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1H-Pyrrole, 1-methyl-3,4-dinitro- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of functionalized materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-methyl-3,4-dinitro- involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways and targets involved in these effects are subjects of ongoing research.

Comparison with Similar Compounds

1H-Pyrrole, 1-methyl-3,4-dinitro- can be compared with other nitro-substituted pyrrole derivatives, such as:

  • 1H-Pyrrole, 1-methyl-2,4-dinitro-
  • 1H-Pyrrole, 1-methyl-3,5-dinitro-
  • 1H-Pyrrole, 1-methyl-2,3-dinitro-

Uniqueness: The specific substitution pattern of 1H-Pyrrole, 1-methyl-3,4-dinitro- imparts unique chemical and biological properties that distinguish it from other nitro-substituted pyrroles

Properties

IUPAC Name

1-methyl-3,4-dinitropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-6-2-4(7(9)10)5(3-6)8(11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQOUFIPROQCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318258
Record name 1H-Pyrrole, 1-methyl-3,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68712-54-9
Record name NSC328027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole, 1-methyl-3,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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